methylhexahydrothieno[3,4-b]furan-3a-carboxylate
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Overview
Description
Methylhexahydrothieno[3,4-b]furan-3a-carboxylate is a heterocyclic compound that belongs to the class of furan derivatives. These compounds are characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. Furan derivatives have been extensively studied due to their significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylhexahydrothieno[3,4-b]furan-3a-carboxylate can be achieved through various methods. One common approach involves the reaction of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methylhexahydrothieno[3,4-b]furan-3a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methylhexahydrothieno[3,4-b]furan-3a-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of methylhexahydrothieno[3,4-b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Methylhexahydrothieno[3,4-b]furan-3a-carboxylate can be compared with other furan derivatives, such as ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate and methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
methyl 3,4,6,6a-tetrahydro-2H-thieno[3,4-b]furan-3a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3S/c1-10-7(9)8-2-3-11-6(8)4-12-5-8/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQMBWAVMAVCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOC1CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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